4-Chloro-3-cyanobenzenesulfonyl chloride
Description
Structural Significance and Reactivity Principles of Arylsulfonyl Chlorides
Arylsulfonyl chlorides are organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached directly to a benzene (B151609) ring. wikipedia.org The stereochemistry of these molecules is a distorted tetrahedron around the sulfur atom. cdnsciencepub.com The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic.
This inherent electrophilicity is the cornerstone of their reactivity. Arylsulfonyl chlorides readily react with a variety of nucleophiles, such as amines, alcohols, and phenols. wikipedia.orgwikipedia.org The reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur center, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. nih.gov This process is fundamental to the synthesis of sulfonamides and sulfonate esters. wikipedia.org The general reactivity can be summarized in the following reactions:
Reaction with amines (Hinsberg Reaction): RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org
Reaction with alcohols: RSO₂Cl + R'OH → RSO₂OR' + HCl wikipedia.org
Hydrolysis: RSO₂Cl + H₂O → RSO₃H + HCl wikipedia.org
The Role of Halogen and Cyano Substituents in Arylsulfonyl Chloride Chemistry
The presence and position of substituents on the aryl ring profoundly influence the reactivity of the sulfonyl chloride group. Halogen (e.g., chlorine) and cyano (-C≡N) groups are both electron-withdrawing, which significantly enhances the electrophilicity of the sulfur atom.
Halogen Substituents: Chlorine, through its inductive effect, withdraws electron density from the benzene ring. This withdrawal increases the partial positive charge on the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack. The position of the halogen is critical; ortho and para substituents generally exert a stronger electronic influence on the reaction center compared to meta substituents. cdnsciencepub.comresearchgate.net The use of chlorine-containing molecules is widespread in the pharmaceutical industry. nih.gov
Cyano Substituents: The cyano group is a potent electron-withdrawing group due to both its strong inductive effect and its ability to participate in resonance delocalization (a mesomeric effect). This powerful electron-withdrawing nature drastically increases the reactivity of the sulfonyl chloride. The cyano group can also serve as a synthetic handle for further molecular transformations, adding to the compound's utility.
When combined, as in 4-Chloro-3-cyanobenzenesulfonyl chloride, these substituents create a highly activated system primed for nucleophilic substitution, making it a valuable reagent for constructing complex molecules.
Scope and Academic Research Relevance of this compound and Related Derivatives
This compound is a specialized chemical intermediate used in targeted organic synthesis. Its heightened reactivity makes it particularly useful for forming sulfonamide bonds with less reactive amines or for reactions that require mild conditions. Academic research focuses on leveraging its bifunctional nature—the highly reactive sulfonyl chloride for coupling reactions and the cyano group for subsequent chemical modifications, such as hydrolysis to a carboxylic acid or reduction to an amine.
This reagent and its derivatives are instrumental in creating libraries of compounds for drug discovery and materials science. For example, related structures are used as building blocks for synthesizing compounds with potential biological activities or for developing new materials with specific electronic properties. The study of derivatives, such as the fluorine-substituted analog, allows researchers to probe the effects of subtle electronic changes on reactivity and molecular interactions. sigmaaldrich.com
Interactive Data Tables
Below are the physicochemical properties of this compound and a related derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 56044-25-8 biosynth.com |
| Molecular Formula | C₇H₃Cl₂NO₂S nih.gov |
| Molecular Weight | 236.08 g/mol scbt.com |
| IUPAC Name | This compound nih.gov |
Table 2: Comparison with a Related Derivative
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 56044-25-8 | C₇H₃Cl₂NO₂S | 236.08 scbt.com | N/A |
| 4-Fluoro-3-cyanobenzenesulfonyl chloride | 351003-23-1 | C₇H₃ClFNO₂S | 219.62 sigmaaldrich.com | 67-70 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQHHZHDKJUUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56044-25-8 | |
| Record name | 4-chloro-3-cyanobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthesis of 4 Chloro 3 Cyanobenzenesulfonyl Chloride and Analogues
Established Synthetic Pathways for Arylsulfonyl Chlorides
Two of the most well-established and widely utilized methods for the preparation of arylsulfonyl chlorides are direct chlorosulfonation of aromatic compounds and the transformation of anilines via diazonium salts, commonly known as the Sandmeyer reaction.
Methods Involving Chlorosulfonation
Chlorosulfonation is a direct electrophilic aromatic substitution reaction where an aromatic compound is treated with chlorosulfonic acid to introduce a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the benzene (B151609) ring.
For instance, the synthesis of 4-chlorobenzenesulfonyl chloride is achieved by the dropwise addition of chlorobenzene (B131634) to chlorosulfonic acid. prepchem.com Similarly, a close analogue to the target compound, 4-chloro-3-nitrobenzene sulfonyl chloride, is prepared by reacting o-chloro-nitrobenzene with chlorosulfonic acid. researchgate.netgoogle.com In this case, the reaction conditions are optimized to achieve a high yield and purity; the ideal parameters were found to be a 4:1 molar ratio of chlorosulfonic acid to o-chloro-nitrobenzene, a reaction temperature of 120°C, and a reaction time of 4 hours, resulting in a product yield of 81.5%. researchgate.net The direct chlorosulfonation of 3-chlorobenzonitrile (B1581422) would be a potential, though challenging, route to 4-chloro-3-cyanobenzenesulfonyl chloride, with the outcome heavily dependent on the combined directing effects of the chloro and cyano groups.
Table 1: Examples of Arylsulfonyl Chloride Synthesis via Chlorosulfonation
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorobenzene | Chlorosulfonic Acid, Thionyl Chloride | 4-chlorobenzenesulfonyl chloride | 94.4% | prepchem.com |
Transformations from Diazonium Salts
The conversion of aromatic amines into sulfonyl chlorides via a diazonium salt intermediate is a powerful and regioselective synthetic tool. This process, a modification of the Sandmeyer reaction, involves two main steps: the diazotization of a primary aromatic amine, followed by the copper-catalyzed reaction of the resulting diazonium salt with sulfur dioxide. wikipedia.orglscollege.ac.in
The reaction is typically initiated by treating the aniline (B41778) derivative with sodium nitrite (B80452) in the presence of a strong acid (like hydrochloric acid) at low temperatures to form the aryldiazonium salt. This salt is then added to a solution of sulfur dioxide, often in acetic acid, with a copper(I) or copper(II) salt catalyst to produce the desired arylsulfonyl chloride. nih.govacs.org This method offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the position of the amino group on the starting aniline.
The mechanism of the Sandmeyer-type chlorosulfonylation is understood to proceed through a radical pathway. lscollege.ac.in The process is initiated by a single electron transfer (SET) from the copper(I) catalyst to the aryldiazonium salt. nih.govacs.org This electron transfer results in the formation of an aryl radical and the release of nitrogen gas (N₂). The highly reactive aryl radical then rapidly reacts with a molecule of sulfur dioxide (SO₂) to form an arylsulfonyl radical. In the final step, this arylsulfonyl radical abstracts a chlorine atom from the copper(II) chloride (formed during the initial SET step), thereby regenerating the copper(I) catalyst and yielding the final arylsulfonyl chloride product. The detection of biaryl compounds as byproducts lends strong support to this radical-based mechanism. lscollege.ac.in
Copper(I) salts, particularly copper(I) chloride (CuCl), are the traditional and most common catalysts for the Sandmeyer chlorosulfonylation reaction. wikipedia.org Copper(II) salts are also effective. nih.govnih.gov The catalytic cycle relies on the ability of copper to shuttle between its +1 and +2 oxidation states to facilitate the single electron transfer that initiates the radical process. While stoichiometric amounts of copper salts are often used to improve reactivity, the process is fundamentally catalytic. lscollege.ac.in
More recent advancements have explored alternative catalytic systems to improve the sustainability and mildness of the reaction. Visible-light photocatalysis has emerged as a promising alternative to the classical Meerwein conditions. nih.gov For example, heterogeneous photocatalysts like potassium poly(heptazine imide) can mediate the conversion of arenediazonium salts to sulfonyl chlorides under visible light at room temperature, showing high tolerance for a wide range of functional groups, including halogens and cyano groups. nih.govacs.org Other approaches have utilized photocatalysts like [Ru(bpy)₃]²⁺ to generate aryl radicals from diazonium salts for subsequent reactions. nih.gov
Innovative Synthetic Methodologies for Halogenated and Cyanated Benzenesulfonyl Chlorides
While classical methods are robust, the synthesis of highly functionalized molecules like this compound can benefit from innovative strategies that offer alternative starting points, avoid harsh reagents, or bypass sensitive intermediates like diazonium salts.
Multi-Step Approaches from Substituted Benzonitriles
Developing synthetic routes that begin with readily available substituted benzonitriles is a key strategy for constructing complex arylsulfonyl chlorides. An illustrative example is a patented three-step synthesis for 4-chloro-2-cyanobenzene sulfonyl chloride, an isomer of the target compound, which notably avoids a diazotization reaction. google.com
This synthetic sequence begins with 2-fluoro-5-chlorobenzonitrile.
Nucleophilic Aromatic Substitution: The first step involves a reaction with sodium sulfide (B99878) nonahydrate. The highly activated fluorine atom is displaced by the sulfur nucleophile to generate a disulfide intermediate.
Oxidation: The intermediate disulfide is then oxidized using an agent such as sodium hypochlorite. This step converts the sulfur-containing intermediate into the corresponding sodium sulfonate salt.
Chlorination: Finally, the sodium sulfonate salt is treated with a chlorinating agent like thionyl chloride to yield the desired product, 4-chloro-2-cyanobenzene sulfonyl chloride. google.com
This methodology demonstrates a modern approach that builds complexity on a pre-functionalized benzonitrile (B105546) core. It offers advantages in terms of raw material accessibility and operational simplicity, providing a viable pathway for the industrial production of specifically substituted arylsulfonyl chlorides. google.com
Table 2: Three-Step Synthesis of 4-chloro-2-cyanobenzene sulfonyl chloride
| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-fluoro-5-chlorobenzonitrile | Sodium sulfide nonahydrate | Disulfide Intermediate | google.com |
| 2 | Disulfide Intermediate | Sodium hypochlorite | Sodium sulfonate salt | google.com |
Regioselective Synthesis Control in Arylsulfonyl Chloride Formation
The formation of this compound is typically achieved through the electrophilic aromatic substitution reaction of 2-chlorobenzonitrile (B47944) with a sulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). The central challenge in this synthesis is controlling the regioselectivity—that is, directing the incoming chlorosulfonyl (-SO₂Cl) group to the desired position on the aromatic ring.
The substitution pattern is governed by the electronic effects of the substituents already present on the benzene ring: the chloro (-Cl) group and the cyano (-CN) group.
Chloro Group (-Cl): As a halogen, chlorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density into the ring via resonance, which stabilizes the arenium ion intermediate at these positions. However, it is also an electron-withdrawing group by induction, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene.
Cyano Group (-CN): The cyano group is a strong electron-withdrawing group through both induction and resonance. It strongly deactivates the ring and is a meta-director, as it destabilizes the arenium ion intermediates formed from ortho and para attack.
In the case of 2-chlorobenzonitrile, these directing effects work in concert to favor the formation of the desired product. The chloro group at position 2 directs incoming electrophiles to the para position (position 4) and the ortho position (position 6). The cyano group at position 1 directs to the meta positions (positions 3 and 5). The position C-4 is para to the chloro group and meta to the cyano group. This alignment of directing effects makes position 4 the most electronically favorable site for electrophilic attack by the sulfonylating agent.
The synthesis of the analogous compound, 4-chloro-3-nitrobenzene sulfonyl chloride from o-chloro-nitrobenzene, provides a practical example of this principle. google.comresearchgate.net In this reaction, the chloro group (ortho, para-directing) and the nitro group (meta-directing) also steer the sulfonation to the C-4 position, which is para to the chlorine and meta to the nitro group. This results in a high yield of the single, desired isomer, demonstrating the effective regiochemical control exerted by the existing substituents.
Process Optimization for Industrial and Laboratory Scale Synthesis
Optimizing the synthesis of this compound is crucial for ensuring high yield, purity, and safety, both in laboratory research and on an industrial scale. Key parameters that require careful control include reaction temperature, reaction time, and the molar ratio of reactants.
Research on the synthesis of structurally similar compounds, such as 4-chloro-3-nitrobenzene sulfonyl chloride, has identified optimal conditions that can be applied to the synthesis of the target molecule. researchgate.net For instance, the molar ratio of the sulfonating agent (chlorosulfonic acid) to the aromatic substrate is a critical factor. An excess of chlorosulfonic acid is typically used to drive the reaction to completion. Studies have shown that a molar ratio of 4:1 of chlorosulfonic acid to o-chloro-nitrobenzene results in a high yield of 81.5%. researchgate.net A similar ratio would be a logical starting point for the optimization of this compound synthesis.
Temperature control is paramount for both reaction rate and selectivity. The chlorosulfonation of o-chloro-nitrobenzene is often carried out with a stepwise increase in temperature, for example, initiating the reaction at 100°C and gradually raising it to 130°C over several hours. google.com This controlled temperature profile helps to manage the exothermic nature of the reaction and minimize the formation of by-products. The optimal reaction time is typically determined by monitoring the reaction's progress until the starting material is consumed, with studies showing that around 4 hours at the final temperature can be sufficient. researchgate.net
The table below summarizes typical optimization parameters derived from the synthesis of an analogous compound.
| Parameter | Condition | Rationale / Outcome | Reference |
|---|---|---|---|
| Molar Ratio (ClSO₃H:Substrate) | 4:1 | Ensures complete conversion of the starting material, leading to a product yield of 81.5%. | researchgate.net |
| Temperature Profile | Stepwise increase from 100°C to 130°C | Controls the exothermic reaction and minimizes side-product formation. | google.com |
| Reaction Time | 4 hours | Allows the reaction to proceed to completion at the optimal temperature. | researchgate.net |
| Work-up Procedure | Quenching on ice-water | Precipitates the solid sulfonyl chloride product, facilitating isolation by filtration. | google.com |
Exploration of Environmentally Conscious Synthetic Routes
The traditional method for synthesizing arylsulfonyl chlorides using chlorosulfonic acid presents several environmental and safety challenges, including the use of a highly corrosive reagent and the production of hydrogen chloride gas as a byproduct. google.com Consequently, significant research has been directed towards developing "green" or environmentally conscious synthetic alternatives.
One promising approach involves replacing hazardous reagents with milder and more sustainable options. For instance, the oxyhalogenation of thiols or disulfides using oxone (potassium peroxymonosulfate) in the presence of a chloride source like KCl offers a simple and rapid method for synthesizing sulfonyl chlorides. rsc.org A key advantage of this method is the use of water as the solvent, which dramatically improves the environmental profile of the synthesis. rsc.org
Another green strategy focuses on avoiding problematic reaction types altogether. The synthesis of arylsulfonyl chlorides often starts from anilines, which requires a diazotization reaction (the Sandmeyer reaction). This process can be hazardous and generate significant waste. A patent for the synthesis of an isomer, 4-chloro-2-cyanobenzene sulfonyl chloride, describes a route that explicitly avoids diazotization by starting from 2-fluoro-5-chlorobenzonitrile. google.com This three-step process uses simpler, less toxic raw materials and generates minimal wastewater, highlighting a pathway toward safer and more sustainable industrial production. google.com
The use of ionic liquids as reaction media also represents a potential green alternative. google.com Ionic liquids are non-volatile and can often be recycled, reducing the use of volatile organic compounds (VOCs) as solvents. Their use in sulfonation reactions can lead to processes with no by-products where the ionic liquid is not consumed. google.com
The table below compares conventional and potential green synthetic routes for arylsulfonyl chlorides.
| Method | Reagents | Solvent | Advantages | Reference |
|---|---|---|---|---|
| Conventional Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | None (reagent as solvent) or organic solvent | Well-established, high reactivity | researchgate.net |
| Oxyhalogenation | Oxone, KCl | Water | Environmentally benign solvent, milder conditions, rapid reaction. | rsc.org |
| Non-Diazotization Route | Sodium sulfide, sodium hypochlorite, thionyl chloride | Dichloroethane | Avoids hazardous diazotization, simple raw materials, low waste. | google.com |
| Sulfonation in Ionic Liquids | SO₃ or ClSO₃H | Ionic Liquid | Recyclable solvent, reduced VOCs, no by-products. | google.com |
These explorations into alternative reagents, solvents, and reaction pathways are vital for the future of chemical manufacturing, aiming to produce valuable compounds like this compound in a manner that is not only efficient and economical but also safe and sustainable.
Mechanistic Investigations of 4 Chloro 3 Cyanobenzenesulfonyl Chloride Reactivity
Electrophilic Reactivity of the Sulfonyl Chloride Functional Group
The sulfonyl chloride group (-SO₂Cl) is a potent electrophile. fiveable.me This reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur atom. This polarization makes the sulfur atom highly electron-deficient and susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. fiveable.me
The stereochemistry of the sulfonyl chloride group is a distorted tetrahedron. The S-O bonds are shorter than a typical single bond, indicating a degree of double bond character due to pπ-dπ interaction. cdnsciencepub.com This geometry plays a role in the accessibility of the sulfur atom to incoming nucleophiles.
Nucleophilic Addition and Substitution Mechanisms
Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of the reactivity of 4-chloro-3-cyanobenzenesulfonyl chloride. These reactions generally proceed via a bimolecular nucleophilic substitution (Sɴ2-like) mechanism. beilstein-journals.org The specific pathway, whether a concerted process or a stepwise mechanism involving a pentacoordinate sulfur intermediate, can be influenced by the nature of the nucleophile, solvent, and the substituents on the aromatic ring.
Sulfonamide Formation Pathways
The reaction of this compound with primary or secondary amines is a classic method for the synthesis of sulfonamides. thieme-connect.com The mechanism typically involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This is followed by the departure of the chloride ion and deprotonation of the nitrogen atom, often facilitated by a base such as pyridine (B92270) or triethylamine, to yield the stable sulfonamide. researchgate.netlibretexts.org
The general steps are as follows:
Nucleophilic Attack: The amine attacks the sulfur atom, forming a transient intermediate. rsc.org
Leaving Group Departure: The chloride ion is expelled.
Deprotonation: A base removes a proton from the nitrogen atom to give the final sulfonamide product.
The rate of this reaction is influenced by the nucleophilicity of the amine, with primary amines generally reacting faster than secondary amines due to less steric hindrance. rsc.org
Sulfonate Ester and Thioester Synthesis
Sulfonate Esters: this compound reacts with alcohols in the presence of a base to form sulfonate esters. eurjchem.com The mechanism is analogous to sulfonamide formation, with the alcohol oxygen acting as the nucleophile. youtube.comyoutube.com The reaction proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. youtube.com This makes it a valuable method for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. periodicchemistry.com
Thioesters: The synthesis of thioesters from sulfonyl chlorides can be achieved through various methods. One approach involves the phosphine-mediated deoxygenation of the sulfonyl chloride to form a transient intermediate that can be trapped by a carboxylic acid to form the thioester. nih.govresearchgate.net
Electron-Withdrawing Effects of the Cyano and Chloro Substituents
The presence of both a cyano (-CN) and a chloro (-Cl) group on the benzene (B151609) ring significantly influences the reactivity of this compound. Both are electron-withdrawing groups, but they exert their effects through different mechanisms. libretexts.org
Influence on Aromatic Ring Activation and Deactivation
Both the cyano and chloro groups are deactivating substituents for electrophilic aromatic substitution reactions. quora.comquora.com They withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.comyoutube.com
Inductive Effect: The chlorine atom is highly electronegative and withdraws electron density from the ring through the sigma bond (a negative inductive effect, -I). libretexts.org
Resonance and Inductive Effects of the Cyano Group: The cyano group deactivates the ring through both a strong negative inductive effect and a negative resonance effect (-M or -R), where the π-electrons of the ring are delocalized onto the nitrogen atom. libretexts.orgyoutube.com
This deactivation of the aromatic ring makes further electrophilic substitution on the ring less favorable.
Modulation of Sulfonyl Chloride Electrophilicity
The electron-withdrawing nature of the cyano and chloro substituents has a pronounced effect on the electrophilicity of the sulfonyl chloride group. By pulling electron density away from the sulfur atom, they increase its partial positive charge, making it an even more potent electrophile. nih.gov This enhanced electrophilicity can lead to faster rates of nucleophilic substitution at the sulfur atom compared to unsubstituted benzenesulfonyl chloride. beilstein-journals.org
Studies on substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups generally increase the rate of hydrolysis, which is a nucleophilic substitution reaction with water. beilstein-journals.org This is consistent with the stabilization of the developing negative charge in the transition state.
| Substituent Effect | Influence on Aromatic Ring | Influence on Sulfonyl Chloride Group |
| Inductive Effect (-I) | Deactivates the ring by withdrawing electron density through σ-bonds. | Increases the electrophilicity of the sulfur atom. |
| Resonance Effect (-M) | Deactivates the ring by withdrawing electron density through the π-system. | Further enhances the electrophilicity of the sulfur atom. |
| Overall Effect | The aromatic ring is significantly deactivated towards electrophilic attack. | The sulfonyl chloride group is highly activated towards nucleophilic attack. |
Radical Reaction Pathways Involving Arylsulfonyl Chlorides
Arylsulfonyl chlorides, including this compound, are versatile reagents in organic synthesis that can participate in radical reactions. The generation of an arylsulfonyl radical (ArSO₂•) is a key step that unlocks a variety of transformations. This radical species is typically formed through the homolytic cleavage of the sulfur-chlorine bond. Once generated, the arylsulfonyl radical can engage in subsequent reactions, most notably addition to unsaturated systems like alkenes and alkynes. This reactivity forms the basis for complex molecular constructions, often proceeding through cascade or tandem sequences. The stability and reactivity of the arylsulfonyl radical are influenced by the substituents on the aromatic ring. For this compound, the electron-withdrawing chloro and cyano groups can influence the electrophilicity and stability of the resulting radical intermediate.
The generation of arylsulfonyl radicals from their corresponding sulfonyl chlorides can be achieved under mild conditions using modern synthetic methods, avoiding the use of harsh reagents like stoichiometric tin hydrides. nih.gov Visible-light photoredox catalysis has become a powerful tool for this purpose. researchgate.net In a typical photoredox cycle, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and enters an excited state. nih.govresearchgate.net This excited-state catalyst can then engage in a single-electron transfer (SET) with the arylsulfonyl chloride.
For a compound like this compound, the process would involve the transfer of an electron to the sulfonyl chloride, forming a radical anion. This intermediate is unstable and rapidly fragments, cleaving the S-Cl bond to release a chloride anion and the desired arylsulfonyl radical (ArSO₂•). nih.gov This method is highly efficient and compatible with a wide range of functional groups due to the mild reaction conditions. organic-chemistry.org
Beyond photoredox catalysis, other catalytic methods can generate sulfonyl radicals. Transition metal catalysis, for instance with copper, can also facilitate the formation of these radical species. researchgate.netrsc.org These methods often involve an oxidative addition/reductive elimination cycle or a SET process mediated by the metal center. The choice of catalyst and reaction conditions can be tuned to control the generation of the radical and subsequent reaction pathways. For example, nickel and photoredox catalysis have been used to generate chlorine radicals from aryl chlorides, which can then initiate other radical processes. organic-chemistry.org The table below summarizes representative catalytic systems for generating arylsulfonyl radicals.
| Catalytic System | Radical Precursor | Mechanism of Generation | Typical Conditions |
|---|---|---|---|
| Visible-Light Photoredox (e.g., Ru(bpy)₃²⁺) | Arylsulfonyl Chloride | Single Electron Transfer (SET) from excited photocatalyst to ArSO₂Cl, followed by fragmentation. nih.gov | Visible light (e.g., blue LEDs), room temperature, organic solvent. |
| Copper Catalysis (e.g., Cu(I) salts) | Arylsulfonyl Chloride | SET from Cu(I) to ArSO₂Cl to form Cu(II) and the sulfonyl radical anion, which fragments. rsc.org | Thermal conditions, organic solvent. |
| Thermal Initiation (with radical initiator) | Arylsulfonyl Chloride | Homolytic cleavage initiated by a radical initiator (e.g., AIBN). | Elevated temperatures (e.g., 80-110 °C). |
Once the arylsulfonyl radical is generated from a precursor like this compound, it can be trapped by unsaturated molecules to initiate powerful tandem reactions. nih.gov These cascade sequences allow for the rapid construction of complex polycyclic structures from simple starting materials. nih.gov A common strategy involves the reaction of an arylsulfonyl chloride with a substrate containing multiple sites of unsaturation, such as a 1,6-enyne or a 1,5-diene. nih.govrsc.orgnih.gov
The general mechanism begins with the addition of the arylsulfonyl radical to one of the unsaturated bonds (alkene or alkyne) of the substrate. This addition generates a new carbon-centered radical intermediate. nih.gov This radical can then undergo an intramolecular cyclization by attacking the remaining unsaturated bond. The mode of cyclization (e.g., 5-exo vs. 6-endo) is governed by stereoelectronic factors as described by Baldwin's rules. This cyclization step forms a new ring and relocates the radical center. nih.govrsc.org The cascade can continue with further cyclization steps or be terminated by a hydrogen atom abstraction, an elimination, or an oxidation/deprotonation step to yield the final, often complex, product. nih.gov
Visible-light photoredox catalysis is particularly well-suited for initiating these tandem reactions, as the arylsulfonyl radical can be generated under mild conditions that are tolerant of the functionalities present in complex substrates. nih.govnih.gov For instance, the reaction between an arylsulfonyl chloride and a 1,6-enyne under photoredox conditions can lead to diverse benzo[b]fluorene structures. nih.gov Similarly, copper-catalyzed systems have been developed for the tandem sulfonylation-cyclization of 1,5-dienes to produce sulfonylated pyrrolidinone scaffolds. rsc.org The table below presents findings from studies on such tandem reactions, illustrating the types of products that could be formed using an arylsulfonyl chloride like this compound.
| Substrate | Arylsulfonyl Source | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,6-Enynes | Arylsulfonyl Chlorides | Photoredox Catalyst (e.g., Ru(bpy)₃(PF₆)₂) / Visible Light | Sulfonylated 10a,11-dihydro-10H-benzo[b]fluorenes | nih.gov |
| 1,5-Dienes | Arylsulfonyl Chlorides | Cu(I) Catalyst | Sulfonylated 1,5-dihydro-2H-pyrrol-2-ones | rsc.org |
| Unsaturated N-substituted enamides | Arylsulfonyl Chlorides | Copper Catalysis | Sulfonylated nonbenzene-fused six/seven-membered rings | rsc.org |
| 1,5-Enynes anchored by α,β-conjugates | Arylsulfonyl Hydrazides (in situ radical generation) | TBAI / Cu(OAc)₂ / BPO | Tetracyclic sulfonylated benzo[b]fluorenes | nih.gov |
Intramolecular Rearrangements and Migrations in Sulfonylated Systems
One important class of reactions involves the migration of an aryl group. For example, in certain N-arylsulfonylated amides, a radical-mediated 1,4-aryl migration from the sulfonyl group's nitrogen to a carbon atom can occur. acs.org This process is often initiated by the addition of a radical to a double bond within the molecule, followed by the migration and subsequent desulfonylation (extrusion of SO₂). acs.org
Another significant type of rearrangement is the migration of the entire sulfonyl group. In specific heterocyclic systems, such as N-sulfonyl indoles, the sulfonyl group can migrate from the nitrogen atom to a carbon atom on the indole (B1671886) ring (e.g., to the C-7 position) when mediated by a Lewis acid like AlCl₃. researchgate.net This transformation provides a route to C-functionalized heterocycles that might be difficult to access through direct substitution. The mechanism is believed to be intermolecular, involving the release of sulfur trioxide (SO₃) from a sulfamate (B1201201) intermediate, which then participates in an electrophilic aromatic substitution reaction with another aniline (B41778) molecule. nih.gov
Sigmatropic rearrangements are also known in sulfonylated systems. For instance, organocatalytic enantioselective nih.govnih.gov-sigmatropic rearrangements involving sulfonium (B1226848) enamine intermediates have been described, allowing for the synthesis of chiral cyclic sulfides. researchgate.net While not a direct rearrangement of the sulfonyl group itself, these reactions showcase the diverse reactivity pathways available to sulfur-containing functional groups within a molecule. The propensity for a sulfonated system to undergo rearrangement depends on factors such as the stability of intermediates, steric effects, and the electronic nature of the substituents on both the migrating group and the molecular backbone. nih.govrsc.org
Advanced Applications in Chemical Research and Development
Precursor Role in the Synthesis of Complex Organic Architectures
The reactivity of the sulfonyl chloride group, combined with the electronic effects of the chloro and cyano substituents, makes 4-Chloro-3-cyanobenzenesulfonyl chloride a valuable starting material for constructing intricate molecular frameworks.
Building Blocks for Heterocyclic Systems
While direct and extensive research specifically detailing the use of this compound in the synthesis of a wide array of heterocyclic systems is still an expanding area of investigation, its potential is evident from the well-established chemistry of related sulfonyl chlorides. The sulfonyl chloride moiety is a powerful electrophile, capable of reacting with a variety of nucleophiles, including those containing nitrogen and sulfur, which are common in heterocyclic precursors.
For instance, in the synthesis of quinazolines, a class of nitrogen-containing heterocycles with diverse biological activities, sulfonyl chlorides can be employed to activate or modify starting materials. Although specific examples with this compound are not yet prevalent in published literature, the general synthetic strategies for quinazolines often involve the cyclization of N-acylanthranilamides or related intermediates. The introduction of a 4-chloro-3-cyanobenzenesulfonyl group onto a suitable precursor could influence the reactivity and electronic properties of the molecule, potentially facilitating cyclization or introducing desired functionalities into the final heterocyclic product.
Similarly, the synthesis of benzothiazines, another important class of sulfur and nitrogen-containing heterocycles, often involves the reaction of 2-aminothiophenols with various electrophiles. The reactivity of this compound makes it a plausible candidate for reaction with such precursors, leading to the formation of sulfonamide-linked benzothiazine derivatives. These derivatives could exhibit unique biological profiles due to the combined structural features of the benzothiazine core and the substituted benzenesulfonyl moiety.
Intermediates in the Formation of Biologically Relevant Molecules
The application of this compound as an intermediate in the synthesis of biologically active molecules is an area of growing interest. Its structural analogue, 4-cyanobenzenesulfonyl chloride, has been utilized in the synthesis of compounds with potential therapeutic applications. This suggests a parallel utility for the 4-chloro-3-cyano variant.
The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a common feature in many pharmaceutical compounds. The presence of the chloro and cyano groups on the aromatic ring of this compound can significantly impact the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting sulfonamides. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of drug candidates.
For example, the synthesis of novel kinase inhibitors, a significant class of anticancer agents, often involves the preparation of a diverse library of compounds for screening. The use of this compound as a building block allows for the introduction of a specific substitution pattern on a phenyl ring, which can be critical for binding to the target kinase. While specific, publicly available examples of marketed drugs synthesized directly from this compound are not readily found, its role as a key intermediate in the discovery and development of new therapeutic agents is highly probable within proprietary research.
Below is a table of representative biologically relevant molecules that could potentially be synthesized using this compound as an intermediate, based on the known reactivity of sulfonyl chlorides.
| Compound Class | Potential Application | Role of this compound |
| Substituted Sulfonamides | Antibacterial, Diuretic, Anticonvulsant | Formation of the core sulfonamide structure |
| Kinase Inhibitors | Anticancer | Introduction of a specific substituted aryl moiety for target binding |
| Protease Inhibitors | Antiviral | Component of a non-peptidic scaffold |
Utility in Derivatization and Functionalization Strategies
The reactivity of the sulfonyl chloride group also makes this compound a useful reagent for the chemical modification of various molecules, a process known as derivatization or functionalization.
Modification of Biomolecules via Sulfonylation
The sulfonylation of biomolecules, such as proteins and peptides, is a powerful technique for introducing specific labels or modifying their properties. The sulfonyl chloride group of this compound can react with nucleophilic residues on biomolecules, primarily the epsilon-amino group of lysine (B10760008) and the N-terminal amino group.
This modification can be used to attach probes for studying protein structure and function, or to introduce functionalities that alter the solubility or stability of the biomolecule. The chloro and cyano groups on the aromatic ring can serve as handles for further chemical modifications or as reporters for spectroscopic analysis. While specific studies detailing the use of this compound for biomolecule modification are not widely reported, the general principle of sulfonylation with arylsulfonyl chlorides is a well-established technique in proteomics and bioconjugation chemistry.
Protecting Group Chemistry in Amine Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. This "protecting group" is later removed to reveal the original functionality. Sulfonyl chlorides are widely used for the protection of amines.
Research on the closely related 4-cyanobenzenesulfonamides has demonstrated their utility as a protecting group for amines. researchgate.net These "Cs-amides" are stable under a variety of reaction conditions but can be cleanly cleaved to regenerate the parent amine under the action of a thiol and a base. researchgate.net This suggests that the 4-chloro-3-cyanobenzenesulfonyl group could also serve as a robust and selectively removable protecting group for amines. The electronic properties imparted by both the chloro and cyano substituents may offer unique advantages in terms of stability and cleavage conditions compared to other sulfonyl-based protecting groups. This application is particularly valuable in the total synthesis of complex natural products and pharmaceuticals where selective protection and deprotection are critical steps.
Strategies for Enhanced Detection in Analytical Methods
In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection of analytes that lack a strong chromophore or fluorophore. By reacting the analyte with a derivatizing agent, a tag is introduced that can be easily detected by UV-Visible or fluorescence detectors.
This compound possesses a substituted aromatic ring that absorbs UV light. By reacting it with analytes containing primary or secondary amine groups, such as amino acids or pharmaceuticals, a sulfonamide derivative is formed that can be readily detected by HPLC-UV. The presence of the cyano and chloro groups can influence the molar absorptivity and the chromatographic retention of the derivatives, potentially leading to improved sensitivity and separation.
While specific, standardized HPLC methods using this compound as a derivatizing agent are not yet commonplace, the principle is well-founded in the extensive use of other sulfonyl chlorides, like dansyl chloride, for similar purposes. The development of such methods could offer new avenues for the sensitive and selective analysis of a wide range of compounds in various matrices.
The table below summarizes the potential applications of this compound in derivatization and functionalization.
| Application Area | Target Molecule | Purpose of Derivatization/Functionalization |
| Proteomics | Proteins, Peptides | Labeling, structural probing, altering properties |
| Organic Synthesis | Amines | Protection and deprotection in multi-step synthesis |
| Analytical Chemistry | Amino acids, Pharmaceuticals | Enhanced detection in HPLC-UV analysis |
Contributions to Catalysis and Material Science Research
The structural framework of this compound makes it a compound of interest for creating novel materials and catalytic systems. The presence of both a reactive sulfonyl chloride group and sites for potential modification via cross-coupling reactions allows for its integration into more complex molecular architectures.
Metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi.commdpi.com Aryl chlorides and sulfonate esters are recognized as viable substrates in these transformations, often favored for their accessibility and cost-effectiveness compared to more reactive bromides and iodides. mdpi.comacgpubs.org
While specific studies detailing the use of this compound as a direct substrate in widely-known cross-coupling reactions are not extensively documented in peer-reviewed literature, the reactivity of the closely related class of aryl chlorobenzenesulfonates has been demonstrated. For instance, iron-catalyzed C(sp²)–C(sp³) cross-coupling of various Grignard reagents with aryl chlorobenzenesulfonates has been successfully developed. mdpi.com This methodology operates with an environmentally benign iron catalytic system and is compatible with a range of functional groups. mdpi.com
The reactivity of this compound in such reactions would be influenced by its unique electronic properties. The presence of the strongly electron-withdrawing cyano and sulfonyl chloride groups would activate the aromatic ring towards certain types of coupling reactions. The chlorine atom itself serves as a handle for classic cross-coupling transformations, such as Suzuki, Heck, and Sonogashira reactions, which are powerful methods for synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science. researchgate.net
Table 1: Examples of Metal-Catalyzed Cross-Coupling with Related Aryl Sulfonates/Chlorides
| Reaction Type | Catalyst System (Example) | Substrate Class | Product Type |
|---|---|---|---|
| Iron-Catalyzed Alkylation | Fe(acac)₃ / Urea Ligands | Aryl Chlorobenzenesulfonates | Alkyl-substituted Benzenesulfonate Esters |
| Kumada Coupling | Iron-Pincer Complexes | Aryl Chlorides | Biphenyl Derivatives |
This table illustrates the types of reactions in which the functional groups present in this compound could potentially participate, based on literature for related compound classes.
The development of efficient catalysts is crucial for the success of cross-coupling reactions. The choice of ligand coordinated to the metal center is a key parameter that dictates the catalyst's activity, selectivity, and stability. acgpubs.org For reactions involving less reactive substrates like aryl chlorides, specialized ligand systems are often required.
Should this compound be used in catalyst development, its cyano group could potentially act as a coordinating moiety. Nitrile groups are known to coordinate with transition metals, and incorporating this functionality into a ligand scaffold could offer a novel approach to modulating a catalyst's electronic and steric environment.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for visualizing and understanding biological processes in living systems. nih.govrsc.orgrsc.org The design of such probes requires a reactive moiety for conjugation, a signaling unit (e.g., a fluorophore), and a recognition element that interacts with the biological target. This compound serves as a valuable scaffold for building such probes, primarily due to its reactive sulfonyl chloride handle and the biologically relevant interaction potential of its chloro and cyano substituents.
The benzenesulfonamide (B165840) moiety is a well-established pharmacophore for the inhibition of several enzymes, most notably the carbonic anhydrases (CAs). nih.gov These zinc-containing metalloenzymes are involved in crucial physiological processes, and certain isoforms, like hCA IX, are overexpressed in tumors, making them attractive anticancer targets. nih.gov
This compound is an ideal starting material for synthesizing libraries of benzenesulfonamide-based inhibitors. The sulfonyl chloride group reacts readily with primary and secondary amines to form stable sulfonamides. This allows for the systematic introduction of diverse chemical functionalities to probe the active site of a target enzyme. For example, novel series of sulfonamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human liver cancer cell lines, with some showing higher activity than the standard drug doxorubicin. nih.gov Molecular modeling studies of such compounds have helped to predict their binding modes within the active site of enzymes like hCA IX, guiding further rational design. nih.gov
The specific substituents on the aromatic ring of this compound—the chlorine atom and the cyano group—are not merely passive elements. They can engage in specific, non-covalent interactions that are critical for molecular recognition and binding affinity at a protein's active site. nih.govresearchgate.net
The chlorine atom can participate in favorable "Cl–π interactions" with the aromatic side chains of amino acids such as tyrosine, phenylalanine, and tryptophan. nih.govresearchgate.net These interactions, where the chlorine atom approaches the face of the aromatic ring, are driven primarily by dispersion forces and can contribute significantly to binding energy. nih.gov The prevalence of the chloro substituent in pharmaceuticals is a testament to its beneficial effects in protein-ligand interactions. chemrxiv.org
The cyano group is a versatile functional group in protein-ligand interactions. researchgate.net It is a competent hydrogen bond acceptor, capable of interacting with backbone amide NH groups or the side chains of residues like asparagine or glutamine. researchgate.net The nitrile's linear geometry and electronic properties also allow it to participate in other non-covalent interactions and to act as a bioisostere for other functional groups, sometimes displacing or mimicking the role of key water molecules within a binding site. researchgate.net
By incorporating the 4-chloro-3-cyanophenyl scaffold into potential ligands, researchers can systematically probe and exploit these specific interactions to enhance binding affinity and selectivity for a target protein. The sulfonyl chloride provides the chemical handle to attach this valuable "warhead" to other parts of a molecule designed to fit a specific biological pocket.
Table 2: Potential Protein-Ligand Interactions for the 4-Chloro-3-cyanophenyl Moiety
| Functional Group | Type of Interaction | Potential Protein Partner (Amino Acid) | Significance in Binding |
|---|---|---|---|
| Chloro | Cl–π Interaction | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) | Enhances binding affinity through dispersion forces. nih.gov |
| Cyano (Nitrile) | Hydrogen Bond Acceptor | Glycine (Gly) backbone NH, Asparagine (Asn), Glutamine (Gln) | Provides directional interaction for ligand orientation. researchgate.net |
Spectroscopic Characterization and Computational Modeling Studies
Advanced Spectroscopic Methods for Structural Elucidation
The structural confirmation of 4-Chloro-3-cyanobenzenesulfonyl chloride would typically be achieved through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be crucial for elucidating the structure. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbon atoms of the cyano group, the sulfonyl chloride group, and the benzene ring.
Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present in the molecule. Characteristic absorption bands would be expected for the cyano group (C≡N stretch), the sulfonyl chloride group (S=O and S-Cl stretches), and the substituted benzene ring (C-H and C=C stretching and bending vibrations).
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.
Interactive Data Table: Expected Spectroscopic Data for this compound (Hypothetical)
| Technique | Expected Key Features |
| ¹H NMR | Aromatic proton signals with specific chemical shifts and coupling constants. |
| ¹³C NMR | Signals for aromatic carbons, cyano carbon, and carbon attached to the sulfonyl group. |
| IR | Characteristic stretching frequencies for C≡N, S=O, and S-Cl bonds. |
| Mass Spec | Molecular ion peak corresponding to the exact mass of C₇H₃Cl₂NO₂S. |
Computational Chemistry as a Tool for Mechanistic Understanding
Computational chemistry offers powerful tools to complement experimental data and to gain deeper insights into the properties and reactivity of molecules like this compound.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to investigate the electronic properties of the molecule. These calculations can provide information about the molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This data is valuable for understanding the molecule's reactivity and its potential interaction with other chemical species.
Molecular Dynamics and Conformational Analysis
Molecular dynamics simulations could be used to study the conformational flexibility of the sulfonyl chloride group relative to the benzene ring. This analysis would provide insights into the preferred three-dimensional structure of the molecule in different environments.
Theoretical Predictions of Reactivity and Selectivity in Organic Reactions
Computational models can be used to predict the reactivity and selectivity of this compound in various organic reactions. By calculating the activation energies for different reaction pathways, it is possible to predict the most likely products and to understand the factors that control the reaction's outcome.
Synergistic Experimental and Computational Approaches in Research
The most comprehensive understanding of a chemical compound is often achieved through the synergistic use of experimental and computational methods. For this compound, experimental spectroscopic data would provide the foundational structural information, which would then be used as a starting point for computational modeling. The computational results, in turn, could help to interpret complex spectra and to provide a theoretical framework for understanding the observed chemical behavior. This integrated approach is a hallmark of modern chemical research.
Future Research Trajectories and Unresolved Challenges
Exploration of Asymmetric Synthesis Methodologies
The development of asymmetric transformations involving 4-Chloro-3-cyanobenzenesulfonyl chloride is a critical area for future research. Currently, there is a notable scarcity of established enantioselective methods that directly utilize this substrate. Future work should focus on the design and application of chiral catalysts that can induce stereoselectivity in reactions involving the sulfonyl chloride group or other reactive sites on the molecule.
One promising avenue is the catalytic asymmetric reduction of ketones or imines derived from this compound. For instance, the asymmetric reduction of related β-keto esters has been successfully achieved using biocatalysts, suggesting that enzymatic or chemo-catalytic methods could be developed to produce chiral alcohols or amines. researchgate.net The exploration of chiral transition metal complexes, particularly those based on ruthenium, rhodium, or iridium, could lead to highly efficient and enantioselective hydrogenation or transfer hydrogenation processes.
Furthermore, the development of chiral Lewis acid or organocatalyst systems could enable enantioselective additions to the cyano group or reactions at the aromatic ring. The ultimate goal is to establish a toolbox of asymmetric methodologies that allow for the synthesis of a wide range of enantioenriched derivatives of this compound, which would be invaluable for applications in medicinal chemistry and materials science.
Development of Highly Selective and Sustainable Transformations
Future research must also prioritize the development of highly selective and sustainable transformations for both the synthesis and derivatization of this compound. A key challenge lies in achieving high regioselectivity in reactions involving the aromatic ring, particularly in C-H functionalization. beilstein-journals.org The development of novel directing groups or catalyst systems that can selectively activate specific C-H bonds would open up new avenues for creating diverse molecular architectures.
In terms of sustainability, a shift towards greener synthetic methods is imperative. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic processes that minimize waste generation. rsc.orgnih.gov For instance, exploring alternatives to traditional chlorinating agents for the synthesis of the sulfonyl chloride itself could significantly improve the environmental footprint of its production. Moreover, the use of water as a solvent, where feasible, would align with the principles of green chemistry.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms represents a significant opportunity to enhance the synthesis and derivatization of this compound. springernature.comrsc.orgmdpi.comnih.gov Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents and intermediates, and the potential for higher yields and purities. springernature.com The synthesis of sulfonyl chlorides, which can be highly exothermic, is particularly well-suited for the precise temperature control offered by flow reactors. rsc.org
Automated synthesis platforms can further accelerate the discovery and optimization of new reactions and derivatives. nih.govbeilstein-journals.orgchimia.ch By enabling high-throughput screening of reaction conditions, these systems can rapidly identify optimal parameters for a given transformation. The combination of flow chemistry and automation can lead to the development of robust and scalable processes for the on-demand production of a wide range of compounds derived from this compound.
Future research in this area should focus on developing dedicated flow modules for specific transformations of this compound and integrating them into fully automated synthesis platforms. This would not only accelerate research and development but also provide a pathway for more efficient and safer manufacturing processes.
Design of Novel Functional Materials Based on Arylsulfonyl Chloride Scaffolds
The unique combination of functional groups in this compound makes it an attractive building block for the design of novel functional materials. The sulfonyl chloride group can be readily converted to sulfonamides or sulfonates, which can serve as versatile linkers in the construction of polymers and metal-organic frameworks (MOFs). rsc.orgsigmaaldrich.comresearchgate.netnih.govrsc.org
The development of chiral polymers derived from asymmetrically modified this compound is a particularly interesting direction. mdpi.com Such materials could find applications in enantioselective separations, chiral catalysis, and sensing. The cyano and chloro substituents on the aromatic ring can be further functionalized to tune the properties of the resulting polymers, such as their solubility, thermal stability, and optical properties.
In the realm of MOFs, the corresponding sulfonic acid or other derivatives of this compound could be employed as organic linkers to create porous materials with tailored properties for applications in gas storage, catalysis, and sensing. The presence of multiple functional groups on the linker could lead to MOFs with enhanced functionality and selectivity.
Future research should focus on the systematic exploration of polymerization and self-assembly processes involving derivatives of this compound to create a new generation of advanced materials.
Addressing Scalability and Economic Considerations in Industrial Research
For this compound to be widely adopted in industrial applications, it is crucial to address the challenges associated with its scalable and economic production. A key consideration is the development of a cost-effective and safe manufacturing process that minimizes the formation of byproducts and simplifies purification. The synthesis of a positional isomer, 4-chloro-2-cyanobenzene sulfonyl chloride, highlights the importance of avoiding hazardous reagents like those used in diazotization reactions. google.com
The economic viability of any industrial process is heavily dependent on raw material costs, energy consumption, and waste disposal. Therefore, future research should focus on developing synthetic routes that utilize readily available and inexpensive starting materials and operate under mild reaction conditions. The adoption of continuous manufacturing processes, as discussed in the context of flow chemistry, can also contribute to improved economics by reducing capital and operational costs. mdpi.com
Furthermore, a thorough understanding of the process safety and potential hazards associated with the large-scale production of this compound and its derivatives is essential. This includes conducting detailed risk assessments and developing robust safety protocols. Ultimately, a holistic approach that considers both the technical and economic aspects of production will be necessary to facilitate the widespread industrial use of this promising chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-3-cyanobenzenesulfonyl chloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via sulfonation of 4-chloro-3-cyanobenzene using chlorosulfonic acid under controlled anhydrous conditions. Purification involves fractional distillation or recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures) to remove unreacted reagents and byproducts. Purity (>95%) can be confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 0–5°C (to minimize decomposition) |
| Solvent | Dichloromethane or chlorobenzene |
| Reaction Time | 4–6 hours |
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
NMR Spectroscopy : H and C NMR to verify aromatic substitution patterns (e.g., chlorine and cyano group positions). Expected shifts:
FT-IR : Peaks at 1370 cm (S=O asymmetric stretch) and 2230 cm (C≡N stretch) .
Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M–Cl] .
Q. What are the primary applications of this compound in medicinal chemistry?
- Sulfonamide Formation : React with amines (e.g., primary/secondary amines or heterocycles) to generate sulfonamide libraries for kinase or protease inhibition studies. Example protocol:
- Dissolve 1 mmol sulfonyl chloride in THF, add 1.2 mmol amine dropwise at 0°C, stir for 2 hours, and isolate via aqueous workup .
Advanced Research Questions
Q. How do competing reactivities of the sulfonyl chloride and cyano groups influence reaction design?
- Challenge : The cyano group may undergo hydrolysis under acidic/alkaline conditions, while the sulfonyl chloride is moisture-sensitive.
- Mitigation Strategies :
- Use aprotic solvents (e.g., DMF, acetonitrile) and inert atmospheres.
- Prioritize sulfonyl chloride reactions (e.g., with amines) before modifying the cyano group to avoid side reactions .
Q. What are the discrepancies in reported stability data, and how should storage conditions be optimized?
- Contradictions : Some studies report decomposition at –20°C, while others suggest stability for >6 months under argon at –80°C.
- Resolution : Degradation is linked to residual moisture. Recommendations:
- Store under anhydrous conditions with molecular sieves.
- Conduct periodic FT-IR checks for S=O band integrity .
Q. How can computational modeling aid in predicting reactivity for novel derivatives?
- Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Example : Modeling the sulfonyl chloride’s LUMO energy (–3.2 eV) predicts preferential reactivity with electron-rich amines .
Troubleshooting Synthesis Challenges
Q. Low yields in sulfonamide formation: What are potential causes?
- Common Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
